An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of 2-Bromoethyl Isothiocyanate
An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of 2-Bromoethyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms of 2-bromoethyl isothiocyanate, a valuable bifunctional reagent in organic synthesis and drug discovery. The document details experimental protocols, summarizes key quantitative data, and illustrates reaction pathways to facilitate its application in research and development.
Introduction
2-Bromoethyl isothiocyanate (CAS No. 1483-41-6) is a synthetic organosulfur compound featuring two reactive functional groups: a bromoalkane and an isothiocyanate.[1] This dual reactivity makes it a versatile building block for the construction of a variety of heterocyclic compounds and for the modification of biomolecules, rendering it a molecule of significant interest in medicinal chemistry and drug development. Its ability to react with nucleophiles allows for the introduction of the isothiocyanate moiety into larger molecules, which is a key functional group in a number of biologically active compounds.
Synthesis of 2-Bromoethyl Isothiocyanate
The most common and practical laboratory synthesis of 2-bromoethyl isothiocyanate involves the reaction of 2-bromoethylamine hydrobromide with carbon disulfide in the presence of a base. This method proceeds via the in-situ formation of a dithiocarbamate salt, which is subsequently decomposed to the isothiocyanate.
Reaction Mechanism
The synthesis follows a two-step mechanism:
-
Formation of the Dithiocarbamate Salt: 2-Bromoethylamine, liberated from its hydrobromide salt by a base (e.g., triethylamine or potassium carbonate), acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom of carbon disulfide. This is followed by proton transfer to a base to form the dithiocarbamate salt intermediate.
-
Decomposition of the Dithiocarbamate Salt: A desulfurylating agent is then used to promote the elimination of a sulfur atom and the formation of the isothiocyanate group. Common reagents for this step include ethyl chloroformate or cyanuric chloride.[2][3] The dithiocarbamate attacks the electrophilic center of the desulfurylating agent, leading to the formation of a labile intermediate that readily eliminates to yield 2-bromoethyl isothiocyanate.
Synthesis of 2-Bromoethyl Isothiocyanate
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from general procedures for isothiocyanate synthesis from primary amines.[2][3][4]
Materials:
-
2-Bromoethylamine hydrobromide
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Ethyl chloroformate or Cyanuric chloride (TCT)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of 2-bromoethylamine hydrobromide (1.0 eq) and potassium carbonate (2.0 eq) in a mixture of water and dichloromethane at 0 °C, add carbon disulfide (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the formation of the dithiocarbamate intermediate is complete, cool the reaction mixture back to 0 °C.
-
Add a solution of ethyl chloroformate (1.1 eq) or cyanuric chloride (0.5 eq) in dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Stir the biphasic mixture for an additional 30-60 minutes at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 2-bromoethyl isothiocyanate.[5][6]
Quantitative Data
The following tables summarize the key physical, chemical, and spectroscopic data for 2-bromoethyl isothiocyanate.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 1483-41-6 | [1] |
| Molecular Formula | C₃H₄BrNS | |
| Molecular Weight | 166.04 g/mol | |
| Boiling Point | 102-108 °C at 15 torr | |
| Density | 1.66 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.483 |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Signals |
| ¹H NMR (CDCl₃) | δ (ppm): 3.61 (t, 2H, J = 6.4 Hz, CH₂Br), 3.85 (t, 2H, J = 6.4 Hz, CH₂NCS) |
| ¹³C NMR (CDCl₃) | δ (ppm): 31.5 (CH₂Br), 47.9 (CH₂NCS), 130.2 (NCS) |
| IR (Infrared) | ν (cm⁻¹): ~2100 (strong, sharp, -N=C=S stretch) |
| MS (Mass Spectrometry) | m/z: 167/165 (M⁺), 109/107 (M⁺ - C₂H₄), 86 (M⁺ - Br) |
Reaction Mechanisms in Drug Development
2-Bromoethyl isothiocyanate serves as a versatile precursor for the synthesis of various heterocyclic scaffolds of medicinal importance, such as thiazolidinones and their derivatives.[7][8] Its bifunctional nature allows for sequential or one-pot reactions to construct complex molecular architectures.
Reaction with Nucleophiles
The isothiocyanate group is highly electrophilic and readily reacts with a variety of nucleophiles, including primary and secondary amines, thiols, and alcohols. The reaction with primary amines is a common method for the synthesis of substituted thioureas.
The reaction mechanism involves the nucleophilic attack of the amine on the central carbon atom of the isothiocyanate group, followed by proton transfer to form a stable thiourea derivative.
Reaction of 2-Bromoethyl Isothiocyanate with a Primary Amine.
Synthesis of Heterocycles: Thiazolidinones
The dual functionality of 2-bromoethyl isothiocyanate allows for intramolecular cyclization reactions to form heterocyclic systems. For example, it can be used to synthesize substituted thiazolidinones, which are prevalent scaffolds in many pharmaceutical agents.
A plausible synthetic route involves the initial reaction of 2-bromoethyl isothiocyanate with an amine to form a thiourea intermediate. Subsequent intramolecular nucleophilic attack of the sulfur atom on the carbon bearing the bromine atom, often promoted by a base, leads to the formation of the thiazolidinone ring.
Thiazolidinone Synthesis Workflow
Application in the Synthesis of Bioactive Molecules
2-Bromoethyl isothiocyanate is a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications. For instance, isothiocyanate-containing analogues of the tyrosine kinase inhibitor dasatinib have been synthesized and evaluated for their activity against leukemia stem cells.[9] In these syntheses, a primary amine precursor of dasatinib is reacted with carbon disulfide under basic conditions to generate the corresponding isothiocyanate derivative.[9]
Conclusion
2-Bromoethyl isothiocyanate is a readily accessible and highly versatile bifunctional reagent with significant applications in organic synthesis, particularly in the construction of heterocyclic systems relevant to drug discovery. This guide has provided a detailed overview of its synthesis, key quantitative data, and fundamental reaction mechanisms. A thorough understanding of its chemistry will empower researchers and drug development professionals to effectively utilize this compound in the design and synthesis of novel therapeutic agents.
References
- 1. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]
- 2. vixra.org [vixra.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 6. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 7. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of some thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. daneshyari.com [daneshyari.com]
